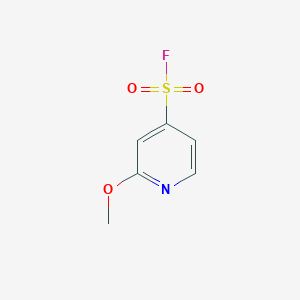
2-Methoxypyridine-4-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxypyridine-4-sulfonyl fluoride is a chemical compound with the CAS Number: 2243504-98-3 . It has a molecular weight of 191.18 and its IUPAC name is this compound . The InChI code for this compound is 1S/C6H6FNO3S/c1-11-6-4-5 (2-3-8-6)12 (7,9)10/h2-4H,1H3 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C6H6FNO3S/c1-11-6-4-5 (2-3-8-6)12 (7,9)10/h2-4H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, sulfonyl fluorides are known to participate in various chemical reactions. For instance, they are used in Sulfur (VI) Fluoride Exchange (SuFEx) reactions, a concept pioneered by Sharpless and co-workers as the next generation of click chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 191.18 . The compound is stored at a temperature of 4 degrees .Applications De Recherche Scientifique
Synthesis of Novel Compounds
Researchers have developed new methods for forming 2,3-Pyridyne, using compounds like 2-chloro-4-methoxypyridine as precursors, showcasing the utility of related compounds in generating reactive intermediates for further chemical transformations (Walters & Shay, 1995). Similarly, the synthesis of Weinreb amides from both chiral and achiral carboxylic acids using the deoxo-fluor reagent highlights the role of methoxypyridine derivatives in facilitating complex organic reactions (Tunoori, White, & Georg, 2000).
Radiolabeling and Medical Imaging
The development of a new [18F]fluoropyridine-based maleimide reagent for the prosthetic labeling of peptides and proteins demonstrates the importance of methoxypyridine derivatives in creating tools for biological research and diagnostic imaging (de Bruin et al., 2005). This innovation facilitates the selective labeling of biomolecules, enabling their tracking and imaging within the body, which is crucial for understanding biological processes and disease states.
Material Science Applications
In material science, the electropolymerization of 2-methoxyaniline-5-sulfonic acid to produce optically active, water-soluble sulfonated polyaniline films showcases the versatility of methoxypyridine derivatives in fabricating materials with specific optical properties (Strounina, Kane-Maguire, & Wallace, 1999). These materials have potential applications in sensors, displays, and other technologies requiring materials with controlled optical activity.
Chemical Biology and Pharmacology
The invention of a facile and general approach for the synthesis of aliphatic sulfonyl fluorides showcases the expanding toolkit for chemical biology and molecular pharmacology research (Xu et al., 2019). Sulfonyl fluorides are emerging as important probes in these fields, with methoxypyridine derivatives playing a key role in their development.
Enhanced Reactivity in Organic Synthesis
The significantly enhanced reactivities of nucleophilic substitution reactions in ionic liquid, facilitated by compounds like 2-(3-methanesulfonyloxypropyl)naphthalene, underscore the role of methoxypyridine derivatives in improving the efficiency and selectivity of organic synthesis (Kim, Song, & Chi, 2003).
Safety and Hazards
The safety information available indicates that 2-Methoxypyridine-4-sulfonyl fluoride is a hazardous compound. It has a GHS05 pictogram, with the signal word "Danger" . Hazard statements include H314 , and precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 .
Orientations Futures
Sulfonyl fluorides, including 2-Methoxypyridine-4-sulfonyl fluoride, have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . Future research may focus on the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .
Mécanisme D'action
Target of Action
It is known that sulfonyl fluorides can act as electrophiles, reacting with nucleophiles in various biochemical contexts .
Mode of Action
The mode of action of 2-Methoxypyridine-4-sulfonyl fluoride involves its interaction with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
It is known that sulfonyl fluorides can participate in various chemical reactions, potentially affecting a wide range of biochemical pathways .
Propriétés
IUPAC Name |
2-methoxypyridine-4-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO3S/c1-11-6-4-5(2-3-8-6)12(7,9)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVISTANXDBKYRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[[(1R)-1-phenylethyl]amino]methyl]-3H-quinazolin-4-one](/img/structure/B2724486.png)


![2-[(6-Chloro-3-nitropyridin-2-yl)amino]propanoic acid](/img/structure/B2724491.png)



![2-[Methyl(thiophen-2-ylmethyl)amino]acetic acid hydrochloride](/img/structure/B2724497.png)


![2-(methylamino)-3-[(1E)-(methylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2724501.png)


